molecular formula C6H18Cl2N2 B14776378 1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride

1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride

Cat. No.: B14776378
M. Wt: 189.12 g/mol
InChI Key: LLVSJPZVUOHYBZ-UHFFFAOYSA-N
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Description

1-N,1-N-Dimethylbutane-1,2-diamine dihydrochloride is a diamine salt comprising a four-carbon butane backbone with two amine groups at positions 1 and 2. The first nitrogen (at position 1) is dimethylated, and the compound exists as a dihydrochloride salt, enhancing its stability and aqueous solubility. This structural configuration allows for applications in coordination chemistry, pharmaceuticals, and material science. Its synthesis typically involves alkylation of primary amines followed by hydrochloride salt formation, with purity confirmed via NMR, melting point determination, and elemental analysis .

Properties

Molecular Formula

C6H18Cl2N2

Molecular Weight

189.12 g/mol

IUPAC Name

1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C6H16N2.2ClH/c1-4-6(7)5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H

InChI Key

LLVSJPZVUOHYBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)C)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

β-Chlorobutane-1,2-diamine hydrochloride reacts with dimethylamine in aqueous sodium hydroxide, facilitating displacement of the chloride group. The reaction proceeds at 20–40°C to minimize byproduct formation (e.g., bis-alkylated amines) and maximize selectivity.

Representative Procedure

  • Reactants :
    • β-Chlorobutane-1,2-diamine hydrochloride (1.0 equiv)
    • Aqueous dimethylamine (40% w/w, 2.5 equiv)
    • Sodium hydroxide (2.2 equiv)
  • Process :
    • Combine reactants at 25–30°C with stirring.
    • Maintain pH >10 using NaOH to deprotonate dimethylamine, enhancing nucleophilicity.
    • Heat to 55–60°C for 2 hours to complete the substitution.
  • Workup :
    • Extract the free amine with dichloromethane.
    • Acidify with concentrated HCl to precipitate the dihydrochloride salt.

Yield : 75–86% (isolated as dihydrochloride).

Comparative Analysis of Halogenated Precursors

Halogen Reactivity Yield (%) Byproducts
Cl Moderate 86 <5%
Br High 78 10–15%
I Very High 65 20%

Chlorine derivatives are preferred due to optimal reactivity and minimal byproducts.

Reductive Amination of Ketone Intermediates

Reductive amination offers an alternative route, particularly for laboratory-scale synthesis. This method involves condensing 2-oxobutane-1,2-diamine with dimethylamine followed by reduction.

Catalytic Hydrogenation

  • Reactants :
    • 2-Oxobutane-1,2-diamine (1.0 equiv)
    • Dimethylamine (3.0 equiv)
    • Raney Nickel (10% w/w)
  • Process :
    • Conduct hydrogenation at 50–80°C under 30–50 bar H₂.
    • Filter and concentrate the product.
  • Salt Formation :
    • Treat with HCl gas in ethanol to precipitate the dihydrochloride.

Yield : 60–70%.

Borohydride Reduction

Sodium cyanoborohydride selectively reduces the imine intermediate formed in situ:
$$
\text{RC(=O)NH}2 + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH(N(CH}3\text{)}2\text{)NH}_2
$$
Advantages :

  • Mild conditions (room temperature, aqueous methanol).
  • No high-pressure equipment required.

Yield : 55–65%.

Gabriel Synthesis with Subsequent Alkylation

The Gabriel method, traditionally used for primary amines, has been adapted for unsymmetric diamines.

Phthalimide Protection and Dimethylation

  • Phthalimide Formation :
    • React 1,2-diaminobutane with phthalic anhydride to form a bis-phthalimide.
  • Selective Deprotection :
    • Hydrolyze one phthalimide group using hydrazine.
  • Dimethylation :
    • Alkylate the free amine with methyl iodide in the presence of K₂CO₃.
  • Final Deprotection and Salt Formation :
    • Remove the remaining phthalimide group and treat with HCl.

Yield : 50–60% (multi-step).

Industrial-Scale Optimization and Challenges

Solvent and Temperature Effects

  • Aqueous vs. Organic Solvents : Aqueous systems reduce flammability risks but may lower yields due to hydrolysis.
  • Temperature Control : Exothermic reactions require cooling to prevent dimethylamine volatilization.

Byproduct Management

  • Bis-Alkylated Amines : Suppressed by using stoichiometric dimethylamine and controlled pH.
  • Dimethylamine Recovery : Distillation traps recover excess dimethylamine, improving cost efficiency.

Characterization and Purity Assessment

Analytical Techniques

Method Parameters Purpose
HPLC C18 column, 0.1% H₃PO₄/MeCN gradient Quantify dihydrochloride purity
NMR D₂O, ¹H (500 MHz) Confirm structure and chirality
Titration 0.1M NaOH, potentiometric endpoint Assess free amine content

Purity Benchmarks

Source Purity (%) Impurities
Patent 97.9 <2% dimethylamine
PubChem 95 5% residual solvents

Chemical Reactions Analysis

Types of Reactions

(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: The diamine can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

(S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is employed in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-N1,N1-Dimethylbutane-1,2-diamine dihydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved include metal centers in catalysts and active sites in enzymes.

Comparison with Similar Compounds

Positional Isomers: 1,4-Diamine Derivatives

N1,N1-Dimethylbutane-1,4-diamine dihydrochloride (CAS 65592-37-2) shares the same molecular formula (C₆H₁₈Cl₂N₂) but differs in amine positioning (1,4 vs. 1,2). Key distinctions include:

  • Spatial Arrangement : The 1,4 isomer has a longer distance between amine groups, reducing chelation efficiency for metal ions compared to the 1,2 isomer.
  • Melting Point : The 1,4 derivative melts at 165–167°C , while the 1,2 analog is expected to have a lower melting point due to reduced symmetry.

Shorter-Chain Analogs: Ethane-1,2-diamine Derivatives

N,N-Dimethylethane-1,2-diamine dihydrochloride (e.g., compound L2 in ) features a two-carbon backbone. Differences include:

  • Solubility : The ethane derivative exhibits higher polarity and solubility in polar solvents like water.
  • Coordination Chemistry : Ethane-1,2-diamine derivatives are well-documented in forming stable metal complexes (e.g., with Cu²⁺ or Fe³⁺), whereas the butane analog may form larger, less rigid complexes .

Cyclic Diamines

(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride (CAS 1807914-23-3) introduces a rigid cyclic structure:

  • Stereochemical Effects : The (R,R) configuration enables chiral recognition, useful in asymmetric catalysis or drug design.
  • Thermal Stability : Cyclic diamines often exhibit higher melting points (e.g., >200°C) due to restricted molecular motion .
  • Biological Activity : Rigidity may enhance binding specificity to biological targets, as seen in antimalarial chloroquine analogs .

Complex Substituent Derivatives

N-(7-Chloroquinolin-4-yl)-N′-ferrocenylmethyl-1,2-diamine dihydrochloride (compound 11 in ) incorporates aromatic and organometallic groups:

  • Redox Activity : The ferrocenyl moiety enables electron-transfer reactions, useful in electrochemical applications.

Comparative Data Table

Compound Name Molecular Formula Melting Point (°C) Key Properties/Applications References
1-N,1-N-Dimethylbutane-1,2-diamine dihydrochloride C₆H₁₆Cl₂N₂ Not reported Chelation, catalysis
N1,N1-Dimethylbutane-1,4-diamine dihydrochloride C₆H₁₈Cl₂N₂ 165–167 Metal coordination, solubility
N,N-Dimethylethane-1,2-diamine dihydrochloride C₄H₁₄Cl₂N₂ Not reported Small-molecule catalysis, polar solvents
(1R,2R)-Cyclopentane diamine derivative C₇H₁₈Cl₂N₂ >200 Chiral catalysis, pharmaceuticals
Ferrocenyl-chloroquinoline derivative C₂₃H₂₄Cl₃FeN₃ Not reported Antimalarial activity, redox chemistry

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-N,1-N-dimethylbutane-1,2-diamine dihydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves alkylation of 1,2-diaminobutane with methylating agents (e.g., methyl iodide) under controlled pH, followed by hydrochloride salt formation. Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol/water mixtures), and temperature (40–60°C). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed by elemental analysis (C, H, N) and mass spectrometry (MS) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent placement and dimethylation.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase columns and UV detection.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validates amine and hydrochloride functional groups (N–H stretch at ~3300 cm1^{-1}, Cl^- counterion peaks).
    Cross-referencing multiple techniques minimizes analytical bias .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C. Preclude moisture exposure by using desiccants. Stability under varying pH (3–9) and temperature (25–40°C) should be tested via accelerated degradation studies, with HPLC tracking decomposition products. Safety protocols include fume hood use and PPE (nitrile gloves, lab coats) .

Advanced Research Questions

Q. What theoretical frameworks guide the study of this compound’s coordination chemistry in catalytic systems?

  • Methodology : Ligand field theory (LFT) and molecular orbital theory (MOT) predict its binding affinity with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}). Spectroscopic techniques (UV-Vis, EPR) and X-ray crystallography validate theoretical models. Computational tools like Gaussian09 optimize geometries and simulate electronic transitions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s reaction intermediates?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR and MS data with isotopic labeling or deuterated solvents.
  • Computational Modeling : Density functional theory (DFT) calculates expected 1H^1H chemical shifts and compares them to experimental results.
  • Kinetic Studies : Monitor intermediate lifetimes via stopped-flow spectroscopy under varying conditions .

Q. What experimental designs are optimal for studying its biodegradation in environmental matrices?

  • Methodology :

  • Microcosm Studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions.
  • Analytical Workflow : Use LC-MS/MS to track degradation products and 14C^{14}C-labeling to quantify mineralization rates.
  • Ecotoxicity Assessment : Test residual toxicity using Daphnia magna or Vibrio fischeri bioassays .

Methodological Frameworks

Q. How can researchers integrate survey data (e.g., compound usage trends) with experimental data for meta-analyses?

  • Methodology :

  • Data Linking : Use unique identifiers (CAS numbers) to merge PubChem property data with literature surveys.
  • Statistical Tools : Apply multivariate regression to correlate synthetic yields with solvent polarity or temperature.
  • Ethical Compliance : Ensure informed consent for data sharing and anonymize datasets .

Q. What strategies validate the compound’s role in novel drug delivery systems?

  • Methodology :

  • In Vitro Testing : Assess cytotoxicity (MTT assay) and cellular uptake (fluorescence tagging) in cell lines.
  • Pharmacokinetic Modeling : Use compartmental models to predict bioavailability based on logP and pKa values.
  • Comparative Studies : Benchmark against structurally similar diamines (e.g., ethylenediamine derivatives) .

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